molecular formula C13H18N2O B13407931 3-Phenyl-3-(propan-2-yl)azetidine-1-carboxamide

3-Phenyl-3-(propan-2-yl)azetidine-1-carboxamide

Cat. No.: B13407931
M. Wt: 218.29 g/mol
InChI Key: GURHMRZJHSAENN-UHFFFAOYSA-N
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Description

3-Phenyl-3-(propan-2-yl)azetidine-1-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The unique structure of azetidines imparts significant strain, making them interesting targets for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-(propan-2-yl)azetidine-1-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the Pd-catalyzed cross-coupling between t-butyl (N-benzylazetidine-3-yl) carboxylate and (het)aryl halides has been reported as an efficient method .

Industrial Production Methods

Industrial production methods for azetidines, including this compound, often involve large-scale cyclization reactions under controlled conditions. The use of microwave irradiation and Pd-catalyzed cross-coupling reactions are particularly favored due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-(propan-2-yl)azetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azetidines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Phenyl-3-(propan-2-yl)azetidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: The compound is utilized in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of 3-Phenyl-3-(propan-2-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with proteins, altering their conformation and function. The exact pathways involved depend on the specific biological context and target molecules .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A proline analogue used in peptide synthesis.

    3-arylazetidines: Compounds with similar structural features but different substituents on the azetidine ring.

    3-(4-oxymethylphenyl)azetidine-3-carboxylic acid: A conformationally constrained analogue of β-proline.

Uniqueness

3-Phenyl-3-(propan-2-yl)azetidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential therapeutic applications and versatility in synthetic chemistry make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

3-phenyl-3-propan-2-ylazetidine-1-carboxamide

InChI

InChI=1S/C13H18N2O/c1-10(2)13(8-15(9-13)12(14)16)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,14,16)

InChI Key

GURHMRZJHSAENN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CN(C1)C(=O)N)C2=CC=CC=C2

Origin of Product

United States

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